molecular formula C25H20N8O B10874456 4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol

4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10874456
M. Wt: 448.5 g/mol
InChI Key: JDTIYXZCXUSLJE-RABJZLPGSA-N
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Description

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and phthalazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phthalazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylisophthalaldehyde: Shares the hydroxy and methyl groups but lacks the phthalazinyl groups.

    1,3-Di(1-phthalazinyl)dihydrazone: Contains the phthalazinyl groups but lacks the hydroxy and methyl groups.

Uniqueness

2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is unique due to the combination of hydroxy, methyl, and phthalazinyl groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C25H20N8O

Molecular Weight

448.5 g/mol

IUPAC Name

4-methyl-2,6-bis[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C25H20N8O/c1-16-10-19(14-28-32-24-21-8-4-2-6-17(21)12-26-30-24)23(34)20(11-16)15-29-33-25-22-9-5-3-7-18(22)13-27-31-25/h2-15,34H,1H3,(H,30,32)(H,31,33)/b28-14+,29-15+

InChI Key

JDTIYXZCXUSLJE-RABJZLPGSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)/C=N/NC2=NN=CC3=CC=CC=C32)O)/C=N/NC4=NN=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=C(C(=C1)C=NNC2=NN=CC3=CC=CC=C32)O)C=NNC4=NN=CC5=CC=CC=C54

Origin of Product

United States

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